2,2-Difluoro-1-(2-methoxyphenyl)ethanone
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Overview
Description
2,2-Difluoro-1-(2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8F2O2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts acylation reaction, where 2-methoxybenzoyl chloride reacts with difluoromethylating agents under the presence of a Lewis acid catalyst like aluminum chloride . The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 2,2-Difluoro-1-(2-methoxyphenyl)ethanone may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced difluoromethylating reagents and catalysts can enhance the efficiency of the process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(2-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or other strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2-Difluoro-1-(2-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(2-methoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1-(4-methoxyphenyl)ethanone: Similar in structure but with the methoxy group in a different position.
2-Bromo-5-fluoro-2-methoxyacetophenone: Contains a bromine atom instead of the difluoromethyl group.
2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone: Contains an additional fluorine atom
Uniqueness
2,2-Difluoro-1-(2-methoxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2,2-difluoro-1-(2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-13-7-5-3-2-4-6(7)8(12)9(10)11/h2-5,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBWGJKQPYBMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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